molecular formula C23H22N2O2S2 B3291655 N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide CAS No. 873010-37-8

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide

Cat. No.: B3291655
CAS No.: 873010-37-8
M. Wt: 422.6 g/mol
InChI Key: FDPTZUOPXHYNPF-UHFFFAOYSA-N
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Description

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3-methylphenyl group at position 2 and a methyl group at position 3. The thiazole ring is connected via an ethyl linker to a naphthalene-2-sulfonamide moiety. This compound belongs to a class of molecules where structural modifications on the thiazole and sulfonamide groups significantly influence physicochemical and biological properties. The naphthalene sulfonamide group, in particular, enhances hydrophobic interactions and π-stacking capabilities, which can improve binding affinity to biological targets .

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S2/c1-16-6-5-9-20(14-16)23-25-17(2)22(28-23)12-13-24-29(26,27)21-11-10-18-7-3-4-8-19(18)15-21/h3-11,14-15,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPTZUOPXHYNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H20N4O4S, with a molecular weight of 424.5 g/mol. It features a naphthalene sulfonamide structure that is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.

  • Antioxidant Activity : Naphthalene derivatives, including this compound, are reported to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress. This activation can lead to enhanced expression of antioxidant genes and may provide protective effects against various pathologies associated with oxidative damage .
  • Antimicrobial Activity : Sulfonamide compounds are traditionally recognized for their antibacterial properties. Research indicates that modifications to the sulfonamide group can significantly influence the antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, specific structural features enhance lipophilicity and improve interaction with bacterial targets .
  • Cytotoxicity in Cancer Cells : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines such as MDA-MB-231. The mechanism involves cell cycle arrest and apoptosis induction, which are critical pathways in cancer treatment .

Antibacterial Activity

A study evaluated various naphthalene sulfonamide derivatives for their antibacterial properties. The results demonstrated that compounds with specific substituents on the phenyl ring exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 10 µg/mL .

Anticancer Properties

In vitro assays have shown that this compound can induce apoptosis in breast cancer cells. The compound's ability to disrupt cellular processes suggests its potential as an anticancer agent .

Case Studies

  • Study on NRF2 Activation : Researchers identified a series of naphthalene sulfonamide derivatives that effectively disrupted the KEAP1-NRF2 interaction, leading to increased antioxidant response element (ARE) activity in cellular models. The lead compound from this series showed a Kd of 24 nM for KEAP1 .
  • Cytotoxicity Assessment : A recent study synthesized several naphthalene-substituted triazole derivatives and tested their anticancer activity. Among these, one derivative displayed remarkable cytotoxicity against MDA-MB-231 cells, indicating the potential for further development into therapeutic agents .

Data Summary Table

Activity Type Target Organism/Cell Line Mechanism Key Findings
AntibacterialStaphylococcus aureusInhibition of bacterial growthMIC = 10 µg/mL
AntibacterialEscherichia coliInhibition of bacterial growthMIC = 10 µg/mL
CytotoxicMDA-MB-231 (breast cancer)Apoptosis inductionInduces cell cycle arrest
NRF2 ActivationCellular modelsDisruption of KEAP1-NRF2 interactionKd = 24 nM

Scientific Research Applications

Antiparasitic Activity Against Leishmania

Recent studies have focused on the antiparasitic potential of naphthalene sulfonamides, including derivatives like N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide. A structure–activity relationship (SAR) study demonstrated that certain naphthalene sulfonamides exhibited significant in vitro efficacy against Leishmania tarentolae promastigotes. For example, compounds achieved IC50 values significantly lower than existing treatments, indicating their potential as effective alternatives for leishmaniasis therapy .

Inhibition of KEAP1-NRF2 Interaction

The compound has also been investigated for its role as a non-covalent inhibitor of the KEAP1-NRF2 protein-protein interaction (PPI). This interaction is crucial in regulating oxidative stress responses. Research indicates that the compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus, enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This mechanism is particularly relevant in conditions like cerebral ischemia/reperfusion injury, where oxidative stress plays a significant role .

Anticancer Properties

Naphthalene sulfonamides have shown promise as anticancer agents by targeting various pathways involved in tumor growth and metastasis. For instance, studies have identified naphthalene-derived compounds that act as CCR8 antagonists, potentially modulating immune responses in cancer . Additionally, their ability to inhibit calcium influx through TRPC channels has been associated with reduced NFATc1 nuclear translocation in triple-negative breast cancer (TNBC) cells, suggesting a role in cancer treatment strategies .

Structure-Activity Relationship Studies

The effectiveness of this compound can be attributed to its structural characteristics. SAR studies have provided insights into how modifications to the naphthalene core and sulfonamide functionalities can enhance biological activity. For instance, specific substitutions on the naphthalene ring have been linked to improved binding affinities and therapeutic effects against various targets .

Case Study 1: Treatment of Leishmaniasis

A recent study highlighted the use of naphthalene sulfonamides in treating leishmaniasis. The compounds were tested against Leishmania species, showcasing their ability to inhibit parasite growth effectively. The results indicated that these compounds could serve as lead candidates for developing new therapies against this neglected tropical disease .

Case Study 2: Neuroprotection in Ischemic Stroke

In a mouse model of ischemic stroke, naphthalene sulfonamide derivatives demonstrated significant neuroprotective effects by enhancing Nrf2 activity and antioxidant enzyme production. This study emphasizes the therapeutic potential of these compounds in managing oxidative stress-related conditions and highlights their applicability in neuroprotection strategies .

Comparison with Similar Compounds

Key Observations :

  • Thiazole Substituents : The 3-methylphenyl group on the thiazole (target compound) vs. 4-chlorophenyl (compound 4 in ) alters steric and electronic properties, influencing interactions with enzymes or receptors.

Research Implications

The structural flexibility of sulfonamide-thiazole hybrids allows for tailored modifications to optimize drug-like properties. For instance:

  • Naphthalene vs. Benzene Sulfonamide : The former’s extended aromatic system could improve binding to hydrophobic enzyme pockets, as observed in related anticancer agents .
  • Thiazole Modifications : Electron-withdrawing groups (e.g., Cl, F) or lipophilic substituents (e.g., methylphenyl) fine-tune electronic density and steric effects, critical for target engagement .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving thiazole ring formation and sulfonamide coupling. Key steps include:

  • Thiazole Synthesis : Cyclocondensation of 3-methylphenyl-substituted thiourea derivatives with α-bromo ketones under reflux in ethanol .
  • Sulfonamide Coupling : Reacting the thiazole intermediate with naphthalene-2-sulfonyl chloride in dichloromethane using triethylamine as a base at 0–5°C .
  • Optimization : Catalyst selection (e.g., Cu(OAc)₂ for click chemistry) and solvent systems (t-BuOH-H₂O) improve yields. Purification via column chromatography (silica gel, hexane:EtOAc) ensures >95% purity .

Q. How is the structural characterization of this compound validated using spectroscopic and analytical techniques?

  • Methodological Answer :

  • IR Spectroscopy : Confirm sulfonamide (S=O asymmetric/symmetric stretches at ~1360–1160 cm⁻¹) and thiazole (C=N at ~1610 cm⁻¹) functional groups .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.3 ppm) and ethylenic linkages (δ 2.8–3.5 ppm). ¹³C NMR resolves naphthalene carbons (δ 120–135 ppm) and thiazole quaternary carbons (δ 165–170 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (e.g., C₂₃H₂₃N₂O₂S₂) with <2 ppm error .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodological Answer :

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting carbonic anhydrase or cyclooxygenase isoforms, leveraging sulfonamide’s known inhibitory activity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO) for reactivity insights. Solvent effects (e.g., PCM model) refine electronic properties .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or PARP. Validate with co-crystallized ligands (PDB IDs: 1M17, 3LQ8) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and assess variability in assay conditions (e.g., cell line passages, serum concentrations) .
  • SAR Studies : Synthesize analogs (e.g., methyl → halogen substitutions on the phenyl ring) to isolate substituent effects. Use PCA (principal component analysis) to correlate structural features with activity .
  • Orthogonal Assays : Confirm hit compounds in secondary assays (e.g., SPR for binding kinetics, in vivo zebrafish models) .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated in vitro?

  • Methodological Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
  • Microsomal Stability : Incubate with rat/human liver microsomes (1 mg/mL), monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ and Clint (intrinsic clearance) .
  • Caco-2 Permeability : Assess intestinal absorption using monolayer permeability assays (Papp >1×10⁻⁶ cm/s indicates high absorption) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide

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